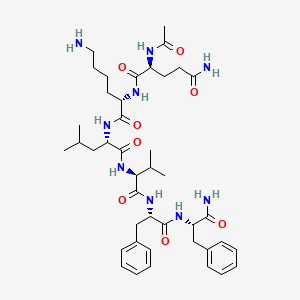![molecular formula C16H22O7 B573272 (3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol CAS No. 159922-67-5](/img/structure/B573272.png)
(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a useful research compound. Its molecular formula is C16H22O7 and its molecular weight is 326.345. The purity is usually 95%.
BenchChem offers high-quality (3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mechanisms of Bond Cleavage and Reactivity
One study reviews the acidolysis mechanisms of lignin model compounds, highlighting the significance of γ-hydroxymethyl groups and the hydride transfer mechanism in the degradation process. This suggests potential applications in lignin degradation and biofuel production research, where understanding the breakdown of complex organic polymers is crucial (Yokoyama, 2015).
Antioxidant Properties and Biological Activities
The diverse biological and pharmacological activities of flavonoids, a class of polyphenols with structures similar to the compound , are extensively reviewed. The study emphasizes the relationship between chemical structure and health benefits, suggesting potential applications in the development of therapeutic agents for various diseases, including neurodegenerative disorders, cancer, and heart diseases (Ahmed et al., 2020).
Renewable Chemical Feedstocks
Research on converting plant biomass into valuable chemicals identifies 5-Hydroxymethylfurfural (HMF) and its derivatives as key intermediates for producing a wide range of materials, including polymers and fuels. This underscores the potential of compounds with similar structures in sustainable chemistry and material science (Chernyshev et al., 2017).
Analytical Methods for Antioxidant Activity
A review of methods for determining antioxidant activity presents various assays that could be applicable for evaluating compounds like "(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol." This knowledge aids in assessing the potential antioxidant properties of new compounds in food engineering and pharmaceutical research (Munteanu & Apetrei, 2021).
Environmental and Health Impacts of Chemical Compounds
Studies on environmental pollutants and bioremediation strategies highlight the importance of understanding the ecological and health impacts of chemical compounds. For example, research on the bioremediation of pyrene using Mycobacterium strains underscores the need for studies on the environmental fate and potential toxicity of complex organic molecules (Qutob et al., 2022).
Propriétés
IUPAC Name |
(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O7/c1-16(2)22-13-11(8-17)21-15(12(18)14(13)23-16)20-10-6-4-9(19-3)5-7-10/h4-7,11-15,17-18H,8H2,1-3H3/t11-,12-,13+,14-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIVVNHQGPJZBP-UXXRCYHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)OC)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)OC3=CC=C(C=C3)OC)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659742 |
Source


|
| Record name | 4-Methoxyphenyl 3,4-O-(1-methylethylidene)-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 3,4-O-Isopropylidene-beta-D-galactopyranoside | |
CAS RN |
159922-67-5 |
Source


|
| Record name | 4-Methoxyphenyl 3,4-O-(1-methylethylidene)-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


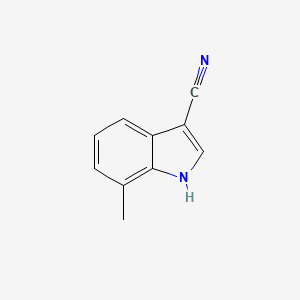
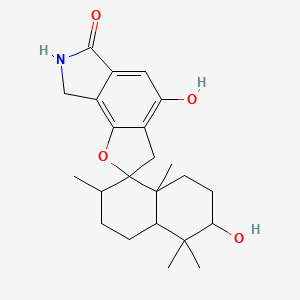
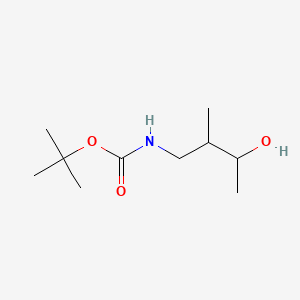
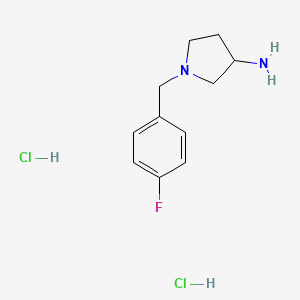
![(3AS,6aR)-2-ethylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B573201.png)
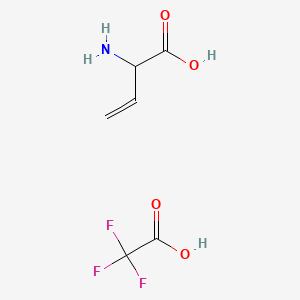
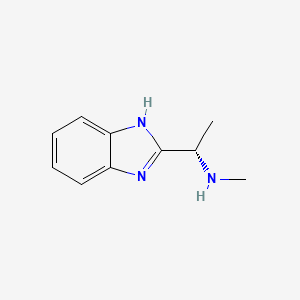
![[(3S,7R,8R,9R,10S,13S,14S)-7-acetyloxy-9-hydroxy-10,13-dimethyl-17-oxo-2,3,4,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B573210.png)
